molecular formula C22H24N2O5S2 B15305366 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide

3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide

Cat. No.: B15305366
M. Wt: 460.6 g/mol
InChI Key: PPMHFUJWYUAZSO-UHFFFAOYSA-N
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Description

3-Benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide is a bis-sulfonamide derivative characterized by a central benzene ring substituted with a methoxy group (-OCH₃), a benzenesulfonamide moiety, and an N-methyl-N-(2-phenylethyl) sulfonamide side chain. Its molecular formula is C₁₅H₁₈N₂O₆S₂, with a molecular weight of 386.45 g/mol . The compound’s structural complexity arises from dual sulfonamide linkages and a phenylethyl group, which may enhance lipophilicity and influence receptor binding compared to simpler sulfonamides.

Properties

Molecular Formula

C22H24N2O5S2

Molecular Weight

460.6 g/mol

IUPAC Name

3-(benzenesulfonamido)-4-methoxy-N-methyl-N-(2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C22H24N2O5S2/c1-24(16-15-18-9-5-3-6-10-18)31(27,28)20-13-14-22(29-2)21(17-20)23-30(25,26)19-11-7-4-8-12-19/h3-14,17,23H,15-16H2,1-2H3

InChI Key

PPMHFUJWYUAZSO-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide involves several stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.

Chemical Reactions Analysis

3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic effects or its use as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonamide Derivatives

Structural and Functional Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications Reference
3-Benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide C₁₅H₁₈N₂O₆S₂ 386.45 Dual sulfonamide, methoxy, phenylethyl High lipophilicity; potential CNS targets
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide C₁₃H₁₇N₇O₂S 335.39 Azide groups (-N₃) Click chemistry applications
Sulfamerazine (4-amino-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide) C₁₁H₁₂N₄O₂S 264.30 Pyrimidinyl amino group Antibacterial; moderate solubility
3-Chloro-4-fluoro-N-(2-phenylethyl)benzene-1-sulfonamide C₁₄H₁₃ClFNO₂S 313.78 Halogen substituents (Cl, F) Enhanced electronic reactivity
3-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide C₂₇H₃₀FN₃O₄S 527.61 Piperazine-fluorobenzoyl extension Kinase inhibition; improved selectivity
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 263.31 Single sulfonamide, methoxyphenyl Crystal structure studied

Key Findings from Comparative Studies

Lipophilicity and Solubility

The target compound’s methoxy and phenylethyl groups increase its lipophilicity compared to sulfamerazine (pyrimidinyl amino) and N-(4-methoxyphenyl)benzenesulfonamide. This property may enhance blood-brain barrier penetration but reduce aqueous solubility, a common challenge for sulfonamides . Halogenated analogs like 3-chloro-4-fluoro-N-(2-phenylethyl)benzene-1-sulfonamide exhibit even higher lipophilicity due to electronegative Cl/F substituents, which also alter electronic distribution and reactivity .

Biological Activity

3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is part of a larger class of sulfonamides that are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C16H19N3O4S2
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Similar to other sulfonamides, it is believed to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 6.5 to 10 mg/mL against these pathogens .

Anti-inflammatory Effects

Sulfonamides have also been investigated for their anti-inflammatory properties. In a study evaluating the effects of various benzenesulfonamides on perfusion pressure in isolated rat hearts, certain derivatives demonstrated a notable decrease in coronary resistance and perfusion pressure, suggesting potential applications in cardiovascular health .

Case Studies

  • Antimicrobial Efficacy :
    • A study involving a series of sulfonamide derivatives found that compounds similar to this compound exhibited strong antibacterial activity against clinical isolates of E. coli and S. aureus, with varying MIC values indicating their effectiveness.
  • Cardiovascular Impact :
    • In vitro experiments using isolated rat heart models showed that specific sulfonamide derivatives could modulate perfusion pressure significantly. The results indicated that these compounds might interact with calcium channels, leading to reduced vascular resistance and improved cardiac function .

Data Tables

Compound NameMIC (mg/mL)Activity Type
This compound7.0Antimicrobial
4-(2-aminoethyl)-benzenesulfonamide6.72Antimicrobial
4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide8.5Anticancer

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic studies are necessary to confirm these findings.

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